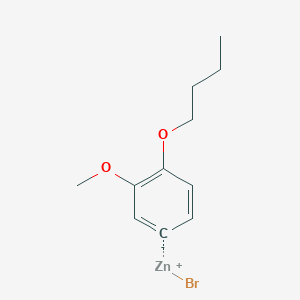
(4-n-Butyloxy-3-methoxyphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-n-butyloxy-3-methoxyphenyl)zinc bromide, 0.50 M in THF: is an organozinc compound used in organic synthesis. It is a reagent that facilitates various chemical transformations, particularly in the formation of carbon-carbon bonds. The compound is dissolved in tetrahydrofuran (THF), a common solvent in organic chemistry, which stabilizes the reagent and enhances its reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (4-n-butyloxy-3-methoxyphenyl)zinc bromide typically involves the reaction of (4-n-butyloxy-3-methoxyphenyl) bromide with zinc in the presence of a catalyst. The reaction is carried out in THF under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
(4-n-butyloxy-3-methoxyphenyl) bromide+Zn→(4-n-butyloxy-3-methoxyphenyl)zinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: (4-n-butyloxy-3-methoxyphenyl)zinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding ketones or alcohols.
Reduction: Can reduce certain functional groups in the presence of appropriate catalysts.
Common Reagents and Conditions:
Electrophiles: Such as alkyl halides, acyl chlorides, and aldehydes.
Catalysts: Palladium or nickel catalysts are often used to facilitate these reactions.
Solvents: THF is commonly used due to its ability to stabilize the organozinc reagent.
Major Products: The major products formed from these reactions include substituted aromatic compounds, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Cross-Coupling Reactions: Plays a crucial role in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates due to its ability to form diverse molecular structures.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Agriculture: Used in the development of agrochemicals to enhance crop protection and yield.
Mécanisme D'action
The mechanism of action of (4-n-butyloxy-3-methoxyphenyl)zinc bromide involves the transfer of the phenyl group to an electrophile. The zinc atom acts as a nucleophile, attacking the electrophilic center of the substrate. This process is facilitated by the solvent (THF), which stabilizes the organozinc reagent and enhances its reactivity. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
(4-methoxyphenyl)zinc bromide: Similar structure but lacks the butyloxy group, leading to different reactivity and applications.
(4-ethoxyphenyl)zinc bromide: Contains an ethoxy group instead of a butyloxy group, affecting its solubility and reactivity.
(4-n-butylphenyl)zinc bromide: Lacks the methoxy group, resulting in different chemical properties and uses.
Uniqueness: (4-n-butyloxy-3-methoxyphenyl)zinc bromide is unique due to the presence of both butyloxy and methoxy groups, which provide a balance of solubility and reactivity. This makes it particularly useful in specific organic synthesis applications where both properties are advantageous.
Propriétés
Formule moléculaire |
C11H15BrO2Zn |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-butoxy-2-methoxybenzene-4-ide |
InChI |
InChI=1S/C11H15O2.BrH.Zn/c1-3-4-9-13-11-8-6-5-7-10(11)12-2;;/h6-8H,3-4,9H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
IDHQKZBWBRMZJO-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC1=C(C=[C-]C=C1)OC.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


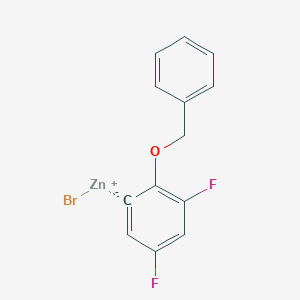
![(2Z)-3-{2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B14881558.png)
![2-((6-(azepan-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B14881560.png)
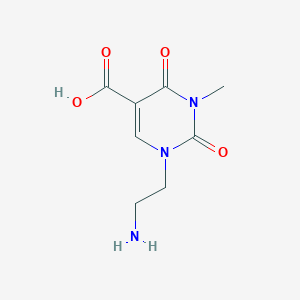

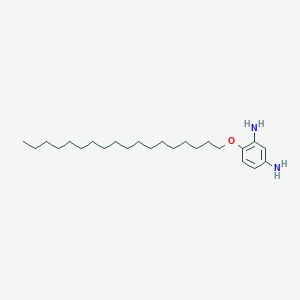
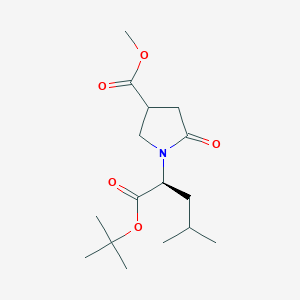
![Ethyl 2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)acetate](/img/structure/B14881589.png)
![Tert-butyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B14881598.png)
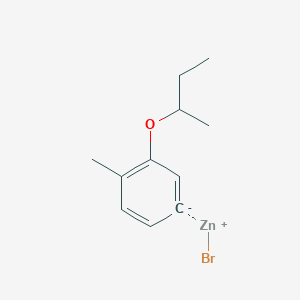
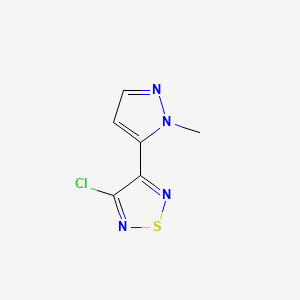
![4,6-dichloro-2,3-dihydropyrazolo[3,4-d]pyrimidin-3-ide](/img/structure/B14881616.png)

![3-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14881634.png)
